4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
CAS No.: 199864-42-1
Cat. No.: VC21316275
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199864-42-1 |
---|---|
Molecular Formula | C11H10FN3 |
Molecular Weight | 203.22 g/mol |
IUPAC Name | 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine |
Standard InChI | InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15) |
Standard InChI Key | XTRZVZBNXXMLNW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F |
Canonical SMILES | CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
Basic Information
4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine class. It features a pyrimidine ring substituted with a 3-fluorophenyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position. Table 1 summarizes the key identifying information and properties of this compound.
Table 1: Basic Identification and Properties of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Property | Information |
---|---|
CAS Number | 199864-42-1 |
Molecular Formula | C₁₁H₁₀FN₃ |
Molecular Weight | 203.22 g/mol |
IUPAC Name | 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine |
SMILES | CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F |
InChI | InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15) |
InChIKey | XTRZVZBNXXMLNW-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties that influence its behavior in biological systems and various applications:
Property | Value |
---|---|
LogP | 2.75450 |
Polar Surface Area (PSA) | 51.80000 Ų |
Physical Appearance | Not specifically documented in literature |
Solubility | Typically soluble in organic solvents like DMSO, methanol |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is significant for potential drug-like properties and membrane permeability.
Structural Characteristics and Relationships
Structural Features
The compound consists of three key structural components:
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A pyrimidine heterocyclic core
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A fluorophenyl substituent with the fluorine atom at the meta (3) position
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A methyl substituent at the 6-position of the pyrimidine ring
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An amino group at the 2-position of the pyrimidine ring
The presence and specific position of the fluorine atom at the meta position of the phenyl ring distinguishes this compound from related fluorophenylpyrimidine derivatives and contributes to its unique chemical and biological properties.
Related Compounds
Several structurally related compounds exist with varying substitution patterns. Table 2 compares 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine with some of its close analogs:
Table 2: Comparison with Structurally Related Compounds
The positional isomerism (meta vs. para substitution) and halogen variation significantly influence the electronic properties, steric effects, and potential biological interactions of these compounds.
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine typically follows synthetic routes similar to those used for related pyrimidine derivatives. Based on documented synthesis methods for analogous compounds, the general approaches may include:
Two-Step Nucleophilic Substitution
A common synthetic pathway involves:
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Reaction of 2,4-dichloropyrimidine with appropriate nucleophiles in the presence of a base
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Subsequent introduction of the amino group at the 2-position
For similar compounds, the procedure involves:
"To a solution of 2,4-dichloropyrimidine (1 equiv.) in chloroform (10 mL), various nucleophiles (1 equiv.) and TEA (1.3 equiv.) were added at room temperature and the mixture was stirred for 4 h. The reaction progress was monitored by TLC. Volatile components were removed in vacuum and the residue was purified by silica chromatography to give a white solid in 89–95% yield."
The second step typically involves:
"To a stirring solution of intermediates (1.0 equiv.) in dry EtOH (2 mL), 12 M HCl (16 μL) and the appropriate amine (1.2 equiv.) were successively added in a sealed tube at 110 °C for 8 h. The reaction was monitored by TLC. Upon cooling, the target compound gradually precipitated from solution, and then the precipitate was collected by filtration."
Alternative Synthetic Routes
For specifically introducing the 3-fluorophenyl group at the 4-position of the pyrimidine ring, cross-coupling reactions such as Suzuki or Negishi coupling may be employed using appropriate 3-fluorophenylboronic acids or organozinc reagents.
Biological Activity and Applications
Supplier | Catalog/Product Number | Purity | Available Quantities | Price Range (as of April 2025) |
---|---|---|---|---|
abcr | AB201221 | Not specified | 500 mg | €39.30 |
eNovation Chemicals | D766895 | 95% | 250 mg - 5 g | $140 - $850 |
1PlusChem | 1P004MOX | 95-97% | 250 mg - 1 g | $123 - $190 |
A2B Chem LLC | AC15233 | 97-99% | 100 mg - 5 g | $91 - $1050 |
AstaTech | 31236 | 97% | 0.25 g - 5 g | $79 - $1107 |
Apollo Scientific | PC3864 | Not specified | 250 mg - 1 g | £70 - £140 |
Ambeed | A769879 | 98% | 250 mg - 5 g | $100 - $779 |
These commercial sources facilitate access to the compound for research purposes, although pricing and availability may vary .
Analytical Methods and Characterization
Spectroscopic Characterization
For related compounds with similar structures, characterization typically involves:
NMR Spectroscopy
NMR data for similar compounds with fluorophenyl substituents shows characteristic patterns:
"¹H NMR (600 MHz, DMSO-d₆) δ 9.74 (s, 1H), 8.20 (d, J = 5.3 Hz, 1H), 7.63–7.60 (m, 1H), 7.57–7.55 (m, 1H), 7.53–7.50 (m, 2H), 7.42 (s, 2H), 7.16 (s, 2H), 6.53 (s, 1H)..."
The specific NMR profile of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine would feature signals corresponding to:
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The methyl group at the 6-position (approximately δ 2.0-2.5 ppm)
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The single proton at the 5-position of the pyrimidine ring
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The amino group protons at the 2-position
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The aromatic protons of the 3-fluorophenyl group, with characteristic splitting patterns due to F-H coupling
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak at m/z 203, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the pyrimidine ring system and fluorophenyl moiety.
Structure-Activity Relationship Considerations
Effect of Fluorine Substitution
The fluorine atom at the meta position of the phenyl ring contributes to the compound's biological properties through:
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Altered electron distribution in the aromatic system
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Potential hydrogen bond acceptor capability
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Improved metabolic stability compared to non-fluorinated analogs
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Modified lipophilicity and membrane permeability
These properties can significantly influence the compound's interaction with biological targets and its pharmacokinetic profile.
Comparative Analysis
The specific position of fluorine substitution (meta vs. para) can result in different biological activity profiles due to:
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Different electronic effects on the phenyl ring
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Altered three-dimensional conformation and binding orientation
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Varied hydrogen bonding interactions with target proteins
Studies on related compounds suggest that such subtle structural modifications can substantially impact binding affinity and selectivity for biological targets.
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